4-hydroxy-1-methyl-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonohydrazide group may also play a role in its mechanism of action by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Sulfonohydrazides: Compounds containing the sulfonohydrazide group, used in various chemical and biological applications.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C18H17N3O5S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-N'-(4-methylphenyl)sulfonyl-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C18H17N3O5S/c1-11-7-9-12(10-8-11)27(25,26)20-19-17(23)15-16(22)13-5-3-4-6-14(13)21(2)18(15)24/h3-10,20,22H,1-2H3,(H,19,23) |
InChI Key |
DQSRSPOSGVLNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O |
Origin of Product |
United States |
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